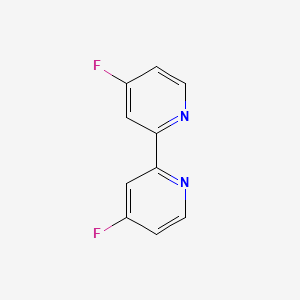

4,4'-Difluoro-2,2'-bipyridine

Beschreibung

The Role of Bipyridine Ligands in Modern Chemistry and Materials Science

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are ubiquitous in inorganic and organometallic chemistry. researchgate.net Their ability to act as a neutral, bidentate chelating agent allows them to form stable complexes with a wide range of metal ions. researchgate.netfiveable.me This chelation increases the stability of the resulting coordination compounds compared to those formed with monodentate ligands. fiveable.me

The versatility of the bipyridine scaffold is a key reason for its widespread use. fiveable.me The properties of the metal complexes can be finely tuned by making chemical modifications to the bipyridine rings. acs.org This has led to their application in numerous areas:

Catalysis : Bipyridine-metal complexes, particularly with transition metals like palladium, rhodium, and iridium, are crucial in homogeneous catalysis for facilitating reactions such as carbon-carbon cross-couplings. fiveable.meorgsyn.org

Photochemistry and Photophysics : The strong π-π interactions and the ability to modify the ligand field around a metal center make bipyridine complexes essential in applications driven by light. fiveable.me They are key components in photosensitizers and photocatalysts, where they absorb light and participate in energy or electron transfer processes. rsc.orgacs.org

Materials Science : In materials science, bipyridine-based complexes are integral to the development of functional materials. fiveable.me They are used in the creation of dye-sensitized solar cells (DSSCs), where they aid in light absorption and charge transfer, and in organic light-emitting diodes (OLEDs). fiveable.mechemscene.com Furthermore, they serve as building blocks for metal-organic frameworks (MOFs) and conductive polymers. atomfair.com

The robust redox stability and the relative ease with which the bipyridine unit can be functionalized have cemented its role as a privileged ligand in the design and synthesis of advanced materials and molecular systems. researchgate.net

Significance of Fluorine Substitution in Bipyridine Derivatives

The introduction of fluorine atoms onto the bipyridine scaffold, as in 4,4'-Difluoro-2,2'-bipyridine, has a profound impact on the ligand's properties and the behavior of its metal complexes. Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the molecule. rsc.org

Key effects of fluorine substitution include:

Electronic Effects : Fluorine atoms act as strong electron-withdrawing groups. mdpi.com This lowers the energy of the ligand's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). In metal complexes, this electronic modification can stabilize the complex and influence its redox potentials, making it a more powerful oxidizing agent in photoredox catalysis. orgsyn.orgmdpi.com

Modified Photophysical Properties : The electron-withdrawing nature of fluorine can lead to a blue-shift in the absorption and emission spectra of the resulting metal complexes. iucr.org This is because the energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is often increased. iucr.org This tunability is critical for designing materials for specific applications, such as blue-emitting phosphors for OLEDs. nih.govresearchgate.net

Intermolecular Interactions : Fluorine substitution can introduce new, non-covalent interactions, such as halogen bonding or C-H···F hydrogen bonds, which can influence the packing of molecules in the solid state and the supramolecular assembly of materials. iucr.org

These combined effects make fluorinated bipyridines, including this compound, highly valuable for creating catalysts and materials with enhanced or specialized properties compared to their non-fluorinated counterparts. mdpi.comethz.ch

Overview of Research Directions for this compound

Research involving this compound is primarily focused on leveraging the unique properties conferred by its fluorine atoms. The compound serves as a critical building block and ligand in several cutting-edge areas of chemical science. atomfair.com

Key Research Areas:

Photoredox Catalysis : Iridium(III) complexes incorporating fluorinated bipyridine ligands are powerful photoredox catalysts. The electron-withdrawing fluorine atoms enhance the oxidizing power of the excited state of the catalyst. For example, complexes like [Ir{dF(CF3)ppy}2(bpy)]PF6 and its derivatives are used in various bond-forming transformations and dual-catalysis systems, such as Ir-photoredox/Ni-catalyzed cross-couplings. orgsyn.orgorgsyn.org The 4,4'-difluoro substitution plays a role in tuning the electronic properties of these catalysts for specific organic transformations.

Organic Light-Emitting Diodes (OLEDs) : The ligand is used to synthesize phosphorescent emitters, particularly for blue OLEDs. The fluorine atoms help to raise the triplet energy of the metal complexes, which is necessary to achieve blue emission. nih.gov Iridium(III) and Platinum(II) complexes with fluorinated bipyridine ligands are investigated for their high photoluminescence quantum efficiencies and performance in vacuum-deposited and solution-processed OLEDs. nih.govacs.org Research focuses on creating stable, efficient, and color-pure emitters.

Advanced Materials and Supramolecular Chemistry : this compound is employed in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. atomfair.com The fluorine atoms can influence the structure and properties of these materials through specific intermolecular interactions. iucr.org Additionally, its derivatives are explored in the design of chiral catalysts and sensors, where the fluorine can act as a reporter group in ¹⁹F NMR studies. mdpi.com

The table below summarizes some key properties and research applications for metal complexes incorporating fluorinated bipyridine ligands, highlighting the impact of fluorination.

| Property / Application | Unsubstituted Bipyridine Complex | Fluorinated Bipyridine Complex (e.g., with this compound) | Scientific Rationale for Fluorination |

| Redox Potential | Standard redox window | More positive (higher) oxidation potential | Fluorine's electron-withdrawing nature lowers the HOMO energy, making the complex harder to oxidize and a stronger oxidant in its excited state. orgsyn.orgiucr.org |

| Emission Wavelength | Typically emits in the green to red region (e.g., Ru(bpy)₃²⁺) | Often blue-shifted emission (e.g., sky-blue to blue) | Fluorination widens the HOMO-LUMO gap, increasing the energy of the triplet state required for phosphorescence. iucr.orgnih.govrsc.org |

| OLED Efficiency | Variable performance | Can achieve high external quantum efficiencies (EQE), especially for blue emission. researchgate.netrsc.org | Enhanced stability and tuning of energy levels lead to better charge balance and higher efficiency in devices. |

| Catalytic Activity | Effective for many reactions | Enhanced reactivity and selectivity for specific transformations (e.g., fluoromethylation). acs.orgorgsyn.org | Modified electronic properties of the metal center can accelerate catalytic cycles or enable new reaction pathways. |

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQUGHDXOCXHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C2=NC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 4,4 Difluoro 2,2 Bipyridine

Ligand Electronic Properties and Coordination Behavior

The electronic nature of 4,4'-Difluoro-2,2'-bipyridine is central to its utility in constructing functional metal complexes. The fluorine substituents exert a profound influence on the electron density of the bipyridine ring system, which in turn dictates its interaction with metal centers.

The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect on the aromatic rings of the bipyridine ligand. nih.govnih.govacs.org This effect reduces the electron density across the π-system, making the nitrogen donor atoms less basic compared to unsubstituted 2,2'-bipyridine (B1663995). nih.gov The diminished electron-donating capacity of the ligand can influence the strength of the metal-ligand bond upon chelation.

This modification of electronic density is a key feature in the design of metal complexes with specific redox potentials and photophysical characteristics. The electron-withdrawing nature of the fluorine atoms stabilizes the molecular orbitals of the ligand, which can impact the energy levels of the resulting metal complex and its charge transfer properties. nih.gov

By pairing the electron-withdrawing this compound with ancillary ligands that have different electronic properties (either electron-donating or electron-withdrawing), it is possible to systematically tune the characteristics of the complex. For instance, the use of electron-rich cyclometalating ligands in conjunction with this compound allows for precise control over the emission color and redox potentials of phosphorescent Iridium(III) complexes. acs.orgmdpi.com This strategic combination of ligands is fundamental in the development of tailored photoredox catalysts and materials for organic light-emitting diodes (OLEDs).

Formation and Characterization of Metal Complexes

The unique electronic properties of this compound have led to its extensive use in the synthesis of transition metal complexes, with a particular emphasis on Iridium(III) for applications in photoredox catalysis.

Iridium(III) complexes are well-suited for photoredox catalysis due to their strong spin-orbit coupling, which facilitates intersystem crossing to long-lived triplet excited states, and their tunable photophysical and electrochemical properties. The incorporation of this compound as a ligand in these complexes plays a crucial role in modulating these key characteristics.

A prominent class of Iridium(III) complexes featuring this compound are cyclometalated photoredox catalysts. In these complexes, the iridium center is coordinated by both the bidentate this compound and one or more cyclometalating ligands, which form a C-Ir bond. iucr.orgnih.gov These cyclometalating ligands, often derived from compounds like 2-phenylpyridine, contribute significantly to the electronic structure and photophysical behavior of the complex. nih.govmdpi.com

The combination of the electron-withdrawing this compound and the strongly donating cyclometalating ligands allows for the fine-tuning of the complex's excited-state redox potentials, making them highly effective in mediating a wide range of chemical transformations through photoinduced electron transfer.

To further refine the properties of these Iridium(III) photoredox catalysts, ancillary bipyridine ligands with different substituents are often employed alongside the cyclometalating ligands. A common example is the use of 4,4'-Di-tert-butyl-2,2'-bipyridine. orgsyn.orgaspirasci.comnih.govnih.govresearchgate.netbiocompare.com The bulky tert-butyl groups on this ancillary ligand can enhance the solubility and stability of the complex without significantly altering its electronic properties in the same way that fluorine substituents do. biosynth.com

The synthesis of these mixed-ligand complexes typically involves the reaction of a chloro-bridged iridium dimer with the desired bipyridine ligands. orgsyn.orgorgsyn.org The resulting cationic complexes are often isolated as their hexafluorophosphate (B91526) salts. orgsyn.orgtcichemicals.com The interplay between the electronic effects of the fluorinated cyclometalating ligands and the steric and solubility-enhancing properties of the ancillary bipyridine ligands allows for the creation of robust and highly efficient photoredox catalysts. orgsyn.orgorgsyn.org

Iridium(III) Complexes Incorporating this compound

Structural Analysis of Iridium(III) Cyclometalated Complexes

Cyclometalated iridium(III) complexes incorporating 4,4'-disubstituted-2,2'-bipyridine ligands have been extensively studied for their applications in areas like organic light-emitting diodes (OLEDs). wikipedia.org The structural arrangement of these complexes is typically a distorted octahedral geometry around the central iridium atom. nih.govwikipedia.org

In a representative example, the complex Ir(dfppy)₂(bipyOMe), where 'bipyOMe' is the related 4,4'-dimethoxy-2,2'-bipyridine (B102126), the iridium center is coordinated by two bidentate cyclometalating 3,5-difluoro-2-(pyridin-2-yl)phenyl (dfppy) ligands and one 4,4'-dimethoxy-2,2'-bipyridine ligand. wikipedia.orgnih.gov The nitrogen atoms of the bipyridine ligand are positioned trans to the carbon atoms of the cyclometalating ligands. wikipedia.org This arrangement leads to an elongation of the Ir—N bonds of the bipyridine ligand compared to the Ir—N bonds of the cyclometalating phenylpyridine ligands, a consequence of the strong trans-influence of the carbanionic carbon donors. nih.gov

| Bond | Length (Å) |

| Ir—N (bipyOMe) | 2.128(3) |

| Ir—N (bipyOMe) | 2.136(3) |

| Ir—N (dfppy) | 2.035(3) |

| Ir—N (dfppy) | 2.042(3) |

| Ir—C (dfppy) | 2.014(3) |

| Ir—C (dfppy) | 2.017(3) |

Selected bond lengths for the [Ir(dfppy)₂(bipyOMe)]⁺ cation, demonstrating the elongation of the Ir-N bonds trans to the Ir-C bonds. Data sourced from reference wikipedia.org.

Platinum(II) Complexes with this compound Derivatives

Platinum(II) complexes containing substituted 2,2'-bipyridine ligands are known for their interesting photoluminescent properties, which can be sensitive to the molecular environment. For instance, the complex [Pt(5,5′-Me₂bpy)(4-ampy)₂]²⁺ (where 5,5′-Me₂bpy is 5,5′-dimethyl-2,2'-bipyridine) shows an increase in both the intensity and lifetime of its emission upon intercalation into calf-thymus DNA. biointerfaceresearch.com

Another example is the complex [Pt(CN)₂(H₄dpbpy)], which incorporates a 2,2'-bipyridine-4,4'-diphosphonic acid (H₄dpbpy) ligand. rsc.org This compound exhibits vapochromism, a phenomenon where its color and emission properties change upon exposure to vapor. The penta-hydrated form of the complex displays an orange emission at 585 nm. This emission can be shifted in two different ways: drying at high temperatures results in a blue-green emission (469 nm), while drying under vacuum at room temperature produces a red emission (701 nm). rsc.org X-ray analysis revealed that the adsorption of water vapor activates intermolecular Pt-Pt interactions, which are responsible for these dramatic changes in the photophysical properties. rsc.org

The conformations of polyfluorinated side chains attached to the 4,4'-positions of the 2,2'-bipyridine ligand have been investigated in palladium(II) and platinum(II) complexes. In the isomorphous complexes [MCl₂(4,4′-(HCF₂CH₂OCH₂)₂-2,2′-bpy)] (M = Pd, Pt), the nearly planar (bpy)MCl₂ molecules stack in columns.

| Complex Type | Side-Chain | Key Intermolecular Interactions | Resulting Conformation |

| [MCl₂(4,4′-(HCF₂CH₂OCH₂)₂-bpy)] | -CH₂OCH₂CF₂H | C-H···Cl and C-H···F | Alternating π-dimers, outward-bending side chains |

| [MCl₂(4,4′-(CF₃CH₂OCH₂)₂-bpy)] | -CH₂OCH₂CF₃ | C-H···Cl | Alternating π-dimers, inward-bending side chains |

Summary of side-chain conformations and key interactions in polyfluorinated Pd(II) and Pt(II) bipyridine complexes. Data sourced from reference.

Ruthenium(II) Complexes and Derivatives

Ruthenium(II) polypyridyl complexes are among the most widely studied coordination compounds, known for their rich electrochemical and photophysical properties. The introduction of substituents on the bipyridine ligands, such as fluoro groups, allows for the fine-tuning of these properties. The synthesis of heteroleptic complexes like Ru(Cl-phen)(bpy)₂(PF₆)₂ (where bpy is 2,2'-bipyridine) typically involves a multi-step procedure starting from precursor complexes like Ru(bpy)₂Cl₂.

The electronic absorption spectra of these complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. The energy of these transitions is sensitive to the electronic nature of the ligands. Electron-donating groups on the bipyridine ligand can increase electron density on the metal center, while electron-withdrawing groups, like fluorine, can lower the energy of the ligand's π* orbitals.

In a related complex containing the 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligand, [Ru(bpy)₂(44'bpy(OH)₂)]²⁺, the electron-donating ability of the ligand is pH-dependent. Deprotonation of the hydroxyl groups leads to significant electron donation to the ruthenium center, causing a substantial negative shift in the Ru³⁺/²⁺ reduction potential, from 0.91 V vs. Ag/AgCl at low pH to 0.62 V at higher pH. Spectroelectrochemical studies show that upon oxidation to Ru(III), the characteristic MLCT bands disappear and new low-energy bands emerge. This behavior highlights how substituents at the 4,4'-positions directly modulate the frontier orbital energies and redox properties of the complex.

Antimony(V) Complexes and their Structural Insights

The coordination chemistry of p-block elements like antimony with 2,2'-bipyridine ligands is less explored than that of transition metals. Antimony(V) fluoride (B91410), a strong Lewis acid, can form stable cationic complexes with N-donor ligands. The reaction of SbF₅ with 2,2'-bipyridine (bipy) in the presence of an appropriate solvent can lead to the formation of the [SbF₄(bipy)]⁺ cation.

While crystal structures for complexes with this compound are not widely reported, structural data from related organoantimony(V) compounds provide insight into the expected geometries. Six new organoantimony(V) complexes with various fluoromethylbenzoate ligands have been synthesized, and their crystal structures show that the five-coordinated antimony(V) atom typically adopts a distorted trigonal bipyramidal geometry. In these structures, weak intermolecular interactions such as C–H···O, C–H···F hydrogen bonds, and C–H···π stacking play a significant role in assembling the molecules into supramolecular frameworks.

Exploration of Other Transition Metal and Main-Group Element Coordination

The 2,2'-bipyridine framework coordinates to a vast array of other metallic elements.

Transition Metals: Cobalt(II) readily forms complexes with 2,2'-bipyridine and its derivatives. For example, the mononuclear complex Co(bpy)₂(NO₃)·3H₂O has been synthesized and structurally characterized. Other examples include [Co(5,5′-dmbipy)₂(NCS)₂], where 5,5′-dmbipy is 5,5′-dimethyl-2,2′-bipyridine. In these compounds, the cobalt(II) center typically exhibits a six-coordinate, octahedral geometry, binding to two or three bidentate bipyridine ligands.

Main-Group Elements: Beyond antimony, other pnictogens (Group 15 elements) form complexes with 2,2'-bipyridine. A series of triflate salts of the trications [(bipy)₂E]³⁺, where E = Phosphorus (P), Arsenic (As), Antimony (Sb), or Bismuth (Bi), have been synthesized and characterized. These complexes represent a unique class where the pnictogen acts as a strong Lewis acid. Computational and spectroscopic studies show that the Lewis acidity of the bare E³⁺ ion follows the trend Bi < Sb < As < P.

Advanced Spectroscopic and Electrochemical Investigations of 4,4 Difluoro 2,2 Bipyridine Metal Complexes

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry and Convolutive Voltammetry of 4,4'-Bipyridine (B149096) Systems

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of chemical species. In the context of 4,4'-bipyridine metal complexes, CV provides valuable information about the oxidation and reduction potentials of both the metal center and the ligand. The resulting voltammograms typically show reversible or quasi-reversible one-electron transfer processes. utexas.eduiieta.orgwikipedia.org

For instance, the cyclic voltammogram of a tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, in acetonitrile (B52724) displays a reversible one-electron oxidation to [Ru(bpy)₃]³⁺ and several one-electron reductions corresponding to the sequential reduction of the bipyridine ligands. utexas.edu The precise potentials at which these redox events occur are sensitive to the nature of the substituents on the bipyridine rings.

Convolutive voltammetry is a mathematical treatment of cyclic voltammetry data that can further elucidate the kinetics and mechanisms of the electrode reactions. By transforming the current-potential data, it is possible to obtain information about the diffusion coefficients of the electroactive species and the rate constants of electron transfer. iieta.org Studies on charge transfer complexes of 4,4'-bipyridine with benzoquinone derivatives have utilized both cyclic and convolutive voltammetry to characterize the electrode reaction pathway and determine the relevant chemical and electrochemical parameters. iieta.orgiieta.org

While specific cyclic and convolutive voltammetry data for metal complexes of 4,4'-Difluoro-2,2'-bipyridine are not extensively detailed in the available literature, the established principles for substituted bipyridine systems provide a strong framework for predicting their behavior. The electron-withdrawing fluorine atoms are expected to shift the reduction potentials to more positive values and the oxidation potentials to more anodic values compared to the unsubstituted bipyridine complexes.

Table 1: Representative Redox Potentials of Substituted Ruthenium Bipyridine Complexes

| Complex | E₁/₂ (Ru³⁺/²⁺) vs. Fc⁺/Fc | E₁/₂ (bpy⁰/⁻) vs. Fc⁺/Fc | Reference |

| [Ru(4,4'-dinitro-bpy)₃]²⁺ | +1.75 V | -0.65 V, -0.85 V, -1.05 V | nih.gov |

| [Ru(bpy)₃]²⁺ | +1.26 V | -1.33 V, -1.50 V, -1.77 V | utexas.edu |

| [Ru(4,4'-dimethyl-bpy)₃]²⁺ | +1.08 V | -1.48 V, -1.65 V, -1.90 V | nih.gov |

| [Ru(4,4'-dimethoxy-bpy)₃]²⁺ | +0.95 V | -1.55 V, -1.72 V, -1.98 V | nih.gov |

This table presents data for ruthenium complexes with various substituents on the 4,4'-positions of the bipyridine ligand to illustrate the effect of electron-donating and electron-withdrawing groups on the redox potentials. The data is sourced from cyclic voltammetry measurements in acetonitrile.

Analysis of Metal-Centered and Ligand-Centered Redox Reactions

In transition metal complexes of 2,2'-bipyridine (B1663995) and its derivatives, redox reactions can be localized on either the metal center or the bipyridine ligands. wikipedia.org The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the site of the initial oxidation and reduction, respectively.

Metal-Centered Redox Reactions: The oxidation of a metal complex, such as the Ru(II) to Ru(III) transition in [Ru(bpy)₃]²⁺, is typically a metal-centered process. utexas.edu This involves the removal of an electron from a d-orbital of the metal. The potential at which this occurs is highly sensitive to the electron density at the metal center, which is influenced by the donor or acceptor nature of the ligands.

Ligand-Centered Redox Reactions: The reduction of bipyridine complexes often involves the addition of electrons to the π* orbitals of the bipyridine ligands. wikipedia.org In a tris-bipyridine complex, up to three successive one-electron reductions can be observed, with each electron being added to a different bipyridine ligand. These ligand-centered reductions are influenced by the substituents on the bipyridine rings.

For complexes of this compound, the strong electron-withdrawing nature of the fluorine atoms would lower the energy of the ligand-based π* orbitals. This would make the ligand-centered reductions occur at less negative potentials compared to the unsubstituted bipyridine complexes. The initial reduction would be unequivocally centered on the difluoro-bipyridine ligand. The oxidation, conversely, would remain a metal-centered process, but the potential would be shifted to a more positive value due to the decreased electron density at the metal center induced by the fluorinated ligands.

Impact of Electron-Withdrawing Groups on Electrochemical Potentials

The introduction of electron-withdrawing groups, such as fluorine atoms, onto the 4,4'-positions of the 2,2'-bipyridine ligand has a predictable and significant impact on the electrochemical potentials of the corresponding metal complexes. These substituents decrease the electron density on the bipyridine rings and, through sigma and pi bonding, on the coordinated metal center.

This decrease in electron density has two main consequences for the redox potentials:

Anodic Shift of Oxidation Potentials: With less electron density at the metal center, it becomes more difficult to remove an electron. Consequently, the metal-centered oxidation potential (e.g., M²⁺/M³⁺) shifts to more positive (anodic) values. frontiersin.org

Cathodic Shift of Reduction Potentials: The electron-withdrawing groups stabilize the reduced form of the ligand by delocalizing the added electron density. This makes the ligand-centered reduction easier, and the corresponding potentials shift to less negative (cathodic) values. frontiersin.org

Table 2: Hammett Parameters and Their Correlation with Redox Potentials of Substituted Bipyridine Complexes

| Substituent (X) in 4,4'-X₂-bpy | Hammett Parameter (σp) | Effect on E₁/₂ (M³⁺/²⁺) | Effect on E₁/₂ (bpy⁰/⁻) |

| -NO₂ | +0.78 | Significant Anodic Shift | Significant Cathodic Shift |

| -CF₃ | +0.54 | Anodic Shift | Cathodic Shift |

| -F | +0.06 | Slight Anodic Shift | Slight Cathodic Shift |

| -H | 0.00 | Reference | Reference |

| -CH₃ | -0.17 | Cathodic Shift | Anodic Shift |

| -OCH₃ | -0.27 | Anodic Shift | More Anodic Shift |

| -N(CH₃)₂ | -0.83 | Significant Anodic Shift | Significant Anodic Shift |

This table illustrates the general trend of how the electronic nature of substituents, quantified by the Hammett parameter, influences the redox potentials of bipyridine metal complexes. Positive σp values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Electropolymerization Studies for Vinyl-Bipyridine Complexes

Electropolymerization is a technique used to form a polymer film on an electrode surface through an electrochemical process. For metal complexes containing vinyl-substituted bipyridine ligands, this process is typically initiated by the reduction of the complex. nih.gov The reduction of the vinyl-bipyridine ligand generates a radical anion, which can then polymerize with other monomers in the solution, leading to the growth of a polymer film on the electrode surface.

This method allows for the controlled modification of electrode surfaces with thin, electroactive films of metal-containing polymers. The properties of these films, such as their thickness, morphology, and electrochemical response, can be tuned by controlling the electropolymerization conditions, including the monomer concentration, the applied potential, and the duration of the electrolysis.

While specific studies on the electropolymerization of vinyl-substituted this compound complexes are not prominent in the reviewed literature, the principles of reductive electropolymerization of other vinyl-bipyridine complexes are well-established. nih.gov The presence of electron-withdrawing groups, such as fluorine, on the bipyridine ligand would be expected to facilitate the initial reduction step, potentially influencing the rate and efficiency of the electropolymerization process. The resulting polymer film would likely exhibit redox properties reflective of the incorporated fluorinated bipyridine complex, with anodically shifted metal-based oxidations and cathodically shifted ligand-based reductions.

Applications of 4,4 Difluoro 2,2 Bipyridine and Its Metal Complexes in Advanced Materials and Catalysis

Catalysis and Photocatalysis Research

In the realm of catalysis, 4,4'-Difluoro-2,2'-bipyridine has emerged as a critical component in various catalytic systems, particularly in the field of photoredox catalysis, where its complexes are utilized to mediate a variety of organic transformations. Furthermore, its role extends to the stabilization of metal nanoparticles, creating robust heterogeneous catalysts.

Visible-Light Mediated Photoredox Organic Transformations

Metal complexes incorporating the this compound ligand, particularly with iridium, are effective photocatalysts that can absorb visible light and initiate single-electron transfer (SET) processes. This property is harnessed to generate reactive radical intermediates from stable organic molecules, thereby enabling a wide array of chemical transformations under mild conditions. The fluorine atoms on the bipyridine backbone modulate the redox potentials of the metal complex, enhancing its efficacy as a photocatalyst in various reactions.

While specific research explicitly detailing the use of this compound in facilitating cascade cyclizations is an area of ongoing investigation, the broader class of iridium-bipyridine complexes is known to promote such reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the construction of complex molecular architectures.

In the field of enantioselective catalysis, the development of chiral metal complexes is paramount. Although direct examples employing this compound in highly enantioselective transformations are still emerging, the principle relies on the design of chiral ligands that can coordinate to the metal center alongside the bipyridine. The electronic tuning provided by the difluorinated bipyridine can influence the catalytic activity and selectivity of the chiral complex. For instance, chiral-at-rhodium Lewis acid catalysts have been utilized in asymmetric fluoroalkylation reactions under visible light, highlighting the potential for creating stereogenic centers in the presence of fluorinated compounds.

Metal complexes of this compound are anticipated to be effective in a variety of cross-coupling reactions. The electron-deficient nature of the ligand can enhance the oxidative addition and reductive elimination steps in the catalytic cycle of metals like palladium. While comprehensive studies specifically focusing on the 4,4'-difluoro substituted bipyridine are developing, related bipyridine-palladium complexes have demonstrated high efficiency in Suzuki-Miyaura coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The use of visible light in conjunction with palladium catalysis represents a modern approach to these transformations, offering milder reaction conditions.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd Nanoparticles/Ligand | Aryl Halide, Arylboronic Acid | Biaryl | High | mdpi.com |

| Pd(OAc)2/Bipyridine | Aryl Halide, Phenylboronic Acid | Biaryl | up to 98% | General Bipyridine Catalysis |

This table represents typical yields for palladium-catalyzed Suzuki-Miyaura reactions with bipyridine-type ligands and serves as a reference for the potential application of this compound.

The synthesis of saturated nitrogen-containing heterocycles is of significant interest in medicinal chemistry. Iridium photocatalysts bearing substituted bipyridine ligands have been successfully employed in the synthesis of a wide variety of saturated N-heterocycles from aldehydes and specialized tin amine protocol (SnAP) reagents. nih.gov For example, the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 has been shown to be effective in these transformations. nih.gov The use of continuous flow photochemical conditions provides a clean and scalable method for producing valuable products such as morpholines, piperazines, and diazepanes. nih.gov

Late-stage functionalization, the introduction of chemical groups into complex molecules at a late stage of the synthesis, is a powerful tool in drug discovery. Photocatalysis with iridium complexes offers a mild method for such transformations. Specifically, iridium photocatalysts have been utilized for late-stage C-H alkylation, enabling the introduction of alkyl groups into complex molecules under gentle conditions, a significant advancement over harsher traditional methods. nih.gov

| Reaction | Photocatalyst | Substrates | Product Class | Key Feature | Reference |

| Synthesis of Saturated N-Heterocycles | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Aldehydes, SnAP Reagents | Morpholines, Piperazines, etc. | Continuous Flow Photochemistry | nih.gov |

| Late-Stage C-H Alkylation | Iridium Photocatalyst | Complex Bioactive Molecules | Alkylated Derivatives | Mild Reaction Conditions | nih.gov |

Nanoparticle Stabilization for Heterogeneous Catalysis

The use of ligands to stabilize metal nanoparticles is a crucial strategy in developing robust and recyclable heterogeneous catalysts. The ligand shell prevents the aggregation of nanoparticles, maintaining their high surface area and catalytic activity over multiple uses. Bipyridine-based ligands are effective stabilizers due to their strong coordination to metal surfaces.

While specific studies detailing the use of this compound for stabilizing rhodium and palladium nanoparticles are not extensively documented, the broader family of bipyridine ligands has been shown to be effective. For instance, various bipyridine ligands have been used to stabilize rhodium nanoparticles for arene hydrogenation reactions. nih.govdntb.gov.ua The electronic properties of the bipyridine ligand can influence the catalytic activity of the nanoparticles.

Similarly, palladium nanoparticles stabilized by polymers containing pyridine (B92270) moieties have been used as efficient catalysts for Suzuki-Miyaura coupling reactions. mdpi.com These heterogeneous catalysts can be easily recovered and reused, which is a significant advantage in terms of cost and sustainability. The functionalization of nanoparticle supports with bipyridine-type ligands is a promising strategy for creating highly active and stable palladium catalysts for a range of cross-coupling reactions. researchgate.net

| Nanoparticle | Stabilizing Ligand Type | Catalytic Application | Key Advantage |

| Rhodium | Bipyridine Derivatives | Arene Hydrogenation | Recyclability, Tunable Activity |

| Palladium | Pyridine-functionalized Polymers | Suzuki-Miyaura Coupling | High Efficiency, Reusability |

Electrocatalytic Applications

Metal complexes of bipyridine and its derivatives are extensively studied for their potential in electrocatalytic processes, particularly for the reduction of carbon dioxide (CO2) and the evolution of hydrogen (H2). While specific studies focusing solely on this compound are limited in publicly available literature, the principles derived from related bipyridine complexes offer significant insights into its potential catalytic activity.

For instance, rhenium tricarbonyl complexes with bipyridine-type ligands, such as fac-Re(bpy)(CO)3Cl, are well-established molecular catalysts for the electrochemical reduction of CO2 to carbon monoxide (CO). chaseliquidfuels.orgnih.gov The catalytic cycle typically involves the reduction of the complex, followed by the binding and subsequent reduction of CO2. The electronic properties of the bipyridine ligand play a crucial role in tuning the reduction potential of the catalyst and the efficiency of the catalytic process. The introduction of electron-withdrawing fluorine atoms, as in this compound, is expected to make the complex more difficult to reduce, potentially increasing the overpotential required for catalysis. However, this modification can also enhance the stability of the catalyst and influence the product selectivity.

Table 1: Representative Electrocatalytic Performance of Bipyridine-Based Metal Complexes Note: Data for complexes with unsubstituted or differently substituted bipyridine ligands are presented to illustrate typical performance metrics, as specific data for this compound complexes were not found in the reviewed literature.

| Catalyst | Application | Product | Faradaic Efficiency (%) | Turnover Frequency (s⁻¹) | Conditions |

|---|---|---|---|---|---|

fac-Re(6,6'-(2-((trimethylammonio)-methyl)phenyl)-2,2'-bipyridine)(CO)3Cl |

CO2 Reduction | CO, Formate | up to 14% for Formate | Not Reported | Anhydrous CH3CN with trifluoroethanol |

| Molecular Nickel(II) Complex | Hydrogen Evolution | H2 | 94 ± 8 | 103 ± 6 | DMF with pentafluorophenol |

Optoelectronic Materials Development

The unique photophysical properties of metal complexes derived from this compound make them attractive candidates for various optoelectronic applications. The fluorine substituents can enhance properties such as quantum yield and stability, which are crucial for the performance of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSCs), and chemosensors.

Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes are widely used as phosphorescent emitters in OLEDs due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The emission color and efficiency of these complexes can be finely tuned by modifying the ligands. The introduction of fluorine atoms into the bipyridine ligand can increase the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a blue shift in the emission spectrum.

While specific performance data for OLEDs using iridium complexes with this compound are not extensively reported, studies on related fluorinated bipyridine ligands, such as 2',6'-difluoro-2,3'-bipyridine, provide valuable insights. rsc.orgacs.orgnih.gov These complexes can exhibit high photoluminescence quantum yields and are used to achieve efficient blue and green emission in OLEDs. For example, heteroleptic iridium(III) complexes with fluorinated bipyridine ligands have been shown to achieve high external quantum efficiencies (EQEs). rsc.orgresearchgate.net A device using an iridium complex with a 2',6'-bis(trifluoromethyl)-2,4'-bipyridine ligand demonstrated a maximum EQE of 27.0%. nih.gov

Table 2: Performance of OLEDs with Fluorinated Bipyridine-Based Iridium(III) Emitters Note: The data below is for iridium complexes with related fluorinated bipyridine ligands, as specific device performance metrics for this compound complexes were not available in the reviewed sources.

| Iridium Complex Ligand | Emission Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| 2',6'-bis(trifluoromethyl)-2,4'-bipyridine | Green | 27.0 | 74.8 | Not Reported |

| 2',6'-difluoro-N,N-dimethyl-[2,3'-bipyridin]-4-amine | Blue | 28 | Not Reported | (0.16, 0.21) |

| Phenyl-substituted bipyridine | Sky-Blue | 14.9 | 39.8 | Not Reported |

Dye Molecules for Dye-Sensitized Solar Cells (DSCs)

The introduction of electron-withdrawing fluoro-groups on the ancillary bipyridine ligand can lower the HOMO energy level of the dye, which can be beneficial for dye regeneration and can also increase the open-circuit voltage (Voc) of the device. Although detailed photovoltaic performance data for ruthenium sensitizers incorporating the this compound ligand are scarce, studies on similar fluorinated bipyridine ligands have shown enhanced device performance. For example, a ruthenium sensitizer (B1316253) with a 2-(4-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline ancillary ligand achieved a power conversion efficiency of 7.28%, which is comparable to the standard N719 dye. rsc.org

Table 3: Photovoltaic Performance of DSCs with Ruthenium Sensitizers Containing Bipyridine Derivatives Note: This table presents data for ruthenium complexes with various bipyridine-based ligands to illustrate typical performance parameters, as specific data for sensitizers with this compound were not found in the reviewed literature.

| Ruthenium Sensitizer | Voc (mV) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |

|---|---|---|---|---|

tris(bipyridine)ruthenium(II) chloride |

Not Reported | Not Reported | Not Reported | 0.03 |

ruthenium(II)2,2'-bis(benzimidazol-2-yl)-4,4'-bipyridine |

Not Reported | Not Reported | Not Reported | 0.2 |

| RuLF (with fluorophenyl-imidazophenanthroline) | Not Reported | Not Reported | Not Reported | 7.28 |

Chemosensors for Ion Detection and Molecular Recognition

Fluorescent chemosensors are molecules that signal the presence of specific ions or molecules through a change in their fluorescence properties. Bipyridine derivatives are excellent ligands for constructing such sensors due to their strong and selective coordination with metal ions. The fluorescence of a chemosensor can be modulated by various mechanisms, including photoinduced electron transfer (PET), internal charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

Complexes of this compound with various metal ions could potentially serve as fluorescent chemosensors. The fluorine atoms can influence the photophysical properties of the complex and the selectivity towards different ions. While the literature on chemosensors specifically based on this compound is not extensive, the general principles of bipyridine-based sensors suggest its potential in this area. mdpi.comresearchgate.netctc-n.orgnih.govchemisgroup.us For example, bipyridine-containing systems have been designed for the selective detection of various metal ions, including heavy and transition metals, with low detection limits. mdpi.com

Table 4: Representative Detection Limits of Bipyridine and Other Nitrogen-Containing Chemosensors for Metal Ions Note: The following data is illustrative of the performance of chemosensors based on related ligand systems, as specific detection limits for this compound-based sensors were not available in the reviewed sources.

| Chemosensor Type | Target Ion | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Thiourea-based sensor | Hg²⁺ | 0.84 µM | PET "OFF" |

| Pyridine-2,6-dicarboxamide-based | Pb²⁺ | 2.31 µM | Not Specified |

| Naphthyl thiourea-based | Ag⁺ | 3.82 µM | Not Specified |

Supramolecular Chemistry and Self-Assembly Architectures

The predictable coordination geometry of bipyridine ligands with metal ions makes them fundamental building blocks in supramolecular chemistry for the construction of complex, well-defined architectures through self-assembly. These structures can range from discrete molecules, such as molecular squares and cages, to extended polymeric networks.

Metal-Ligand Directed Self-Assembly for Discrete and Polymeric Structures

The self-assembly of metal complexes with bipyridine-based ligands is a powerful strategy for creating functional supramolecular structures. researchgate.netnih.govrsc.orgnih.govmdpi.com The directionality of the metal-ligand coordination bonds allows for the precise construction of intricate two- and three-dimensional ensembles. nih.gov The use of 4,4'-bipyridine (B149096) as a linear linker in the formation of molecular squares is a classic example of this approach. nih.gov

While specific examples of supramolecular structures self-assembled from this compound are not widely reported, the principles of coordination-driven self-assembly are directly applicable. The electronic modifications introduced by the fluorine atoms could influence the kinetics and thermodynamics of the self-assembly process, as well as the properties of the resulting supramolecular structures. For instance, the formation of coordination polymers with cobalt and 4,4'-bipyridine demonstrates the potential for creating extended network structures. researchgate.net Similarly, the synthesis of discrete cobalt(III) complexes with 2,2'-bipyridine-3,3'-diol (B1205928) that form a 3-D hydrogen-bonded network highlights the potential for creating porous materials. rsc.org The use of this compound in such systems could lead to new materials with tailored properties for applications in areas such as gas storage, catalysis, and sensing.

Harnessing Halogen Bonding for Cocrystal Design

There is no available scientific literature detailing the use of this compound as a halogen bond acceptor for the specific purpose of cocrystal design. Research in this area has primarily focused on other bipyridine isomers and derivatives. nih.gov For instance, 4,4'-bipyridine is a widely studied component in crystal engineering, and various derivatives of 2,2'-bipyridine (B1663995) have been investigated as halogen bond acceptors with donors like perfluorinated iodobenzenes. nih.gov However, specific studies that would provide data on cocrystals formed with this compound, including details on the resulting supramolecular architectures and the nature of the N···X halogen bonds, have not been reported.

Non-Covalent Interactions (π-stacking, C-H···X interactions) in Crystal Engineering

A detailed crystallographic analysis of this compound, which would be necessary to identify and quantify its specific non-covalent interactions, is not publicly available. Consequently, there are no research findings to report on the role of π-stacking or C-H···F interactions in the crystal engineering of this specific compound. ias.ac.inacs.org While C-H···F interactions are recognized as significant, albeit weak, hydrogen bonds that can influence crystal packing in fluorinated organic compounds, and π-stacking is a common feature in the crystal structures of aromatic heterocycles like bipyridines, specific geometric parameters (e.g., distances and angles) for these interactions in solid-state this compound are not documented. ias.ac.inacs.org

Theoretical and Computational Investigations of 4,4 Difluoro 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic and coordination complexes. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. DFT calculations are instrumental in understanding the electronic structure and predicting the properties of molecules such as 4,4'-Difluoro-2,2'-bipyridine and its derivatives. nih.govcore.ac.uk

A fundamental step in computational analysis is the optimization of the molecule's ground-state geometry, which seeks to find the lowest energy arrangement of its atoms. researchgate.net For systems involving this compound, DFT methods are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. iucr.org Calculations for related substituted 2,2'-bipyridine (B1663995) compounds show that the two pyridine (B92270) rings are often nearly coplanar, a feature that influences the electronic properties of the molecule. researchgate.netresearchgate.net In metal complexes, the coordination of the bipyridine ligand to a metal center, such as platinum, results in a distorted square-planar geometry. iucr.orgiucr.org DFT calculations, often using functionals like B3LYP with basis sets such as 6–311++G(d,p), can accurately model these geometries. iucr.org

| Parameter | Value |

|---|---|

| Pt—N1 Bond Length (Å) | 2.0943 |

| Pt—N3 Bond Length (Å) | 2.120 |

| Pt—C1 Bond Length (Å) | 1.966 |

| Pyridine-Pyridine Dihedral Angle (°) | ~0.70 - 5.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the energy required for its lowest electronic excitation. schrodinger.com

In complexes containing fluorinated bipyridine ligands, DFT calculations can precisely determine the energies of these orbitals. For instance, in a platinum(II) complex featuring a difluoro-bipyridine derivative, the HOMO energy level was calculated to be -5.72 eV and the LUMO energy at -1.95 eV, resulting in an energy gap of 3.77 eV. iucr.org The fluorine substituents are known to stabilize the HOMO level. researchgate.net The distribution of these orbitals is also revealing; the HOMO often has significant contributions from the metal d-orbitals, while the LUMO is typically localized on the π* orbitals of the bipyridine ligand. iucr.org This distribution is fundamental to the charge transfer characteristics of the molecule. iucr.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.72 |

| LUMO | -1.95 |

| Energy Gap (Eg) | 3.77 |

DFT is also used to predict a variety of electronic properties. The electronic structure of platinum(II) complexes can be effectively controlled by using electron-donating or electron-withdrawing groups on the bipyridine ligands, which in turn modulates the HOMO-LUMO energy gap. rsc.orgnih.gov This has implications for properties like redox potentials, which can be correlated with DFT-calculated energies. core.ac.uk Derivatives of the parent 4,4'-bipyridine (B149096) are known for their redox activity and electrochromic behavior. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the charge distribution of a molecule. It visualizes regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. For the related 4,4'-bipyridine, MEP maps have been used to correctly indicate the likelihood of cocrystallization with other molecules by identifying regions prone to hydrogen bonding. researchgate.net

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org It is used to calculate the energies of electronic excited states and to simulate UV-Vis absorption and emission spectra. researchgate.net For complexes of this compound, TD-DFT calculations provide deep insights into the nature of their electronic transitions. iucr.org

Studies on platinum complexes with difluoro-bipyridine ligands reveal that the electronic transitions can have a mixed character. iucr.org The excitations are often described as a combination of ligand-centered (LC) charge transfer, corresponding to a π → π* transition on the bipyridine ligand, and metal-to-ligand charge transfer (MLCT), where an electron moves from a metal-centered d-orbital to a ligand-centered π* orbital. iucr.orgiucr.org Specifically, the triplet vertical excitation in one such complex was identified as a π(dfpypy)/d(Pt) → π*(dfpypy) promotion, indicating this mixed 3LC/MLCT character. iucr.org

Molecular Docking Studies on Ligand-Target Interactions (in non-prohibited contexts, e.g., catalyst-substrate binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a target, such as a protein or catalyst active site). mdpi.commdpi.com This method is invaluable for understanding the non-covalent interactions that govern molecular recognition, such as in catalyst-substrate binding. mdpi.com

The process involves preparing 3D structures of both the ligand (e.g., a derivative of this compound) and the target. The ligand is then placed in the binding site of the target in various conformations and orientations. mdpi.com A scoring function is used to calculate the binding energy for each pose, with lower binding energies indicating more favorable interactions. mdpi.com Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds or π-stacking, between the ligand and the target's active site residues. mdpi.com While specific docking studies involving this compound in a catalyst-substrate context are not detailed in the available literature, this methodology represents a powerful approach to computationally screen and design effective ligands for targeted catalytic applications.

Future Research Directions and Emerging Paradigms

Advanced Synthesis of Novel 4,4'-Difluoro-2,2'-bipyridine Derivatives

While this compound itself is a valuable ligand, its true potential lies in its use as a scaffold for more complex, functionalized derivatives. Future synthetic efforts will focus on developing advanced, efficient, and selective methods to introduce a variety of functional groups onto this core structure.

Current synthetic strategies often rely on coupling reactions of corresponding monopyridine precursors, such as the synthesis of the parent ligand from 2-bromo-4-fluoropyridine (B1291336) doi.org. Emerging research will likely adapt well-established cross-coupling methodologies to functionalize the this compound backbone. Techniques like Suzuki-Miyaura and Sonogashira cross-coupling reactions, which have been successfully used to modify other halogenated bipyridines and related heterocycles, are expected to be pivotal. acs.orgnih.gov These reactions would allow for the introduction of aryl, alkynyl, and other π-conjugated systems, thereby tuning the electronic and photophysical properties of the resulting ligands.

Another promising direction is the direct C-H functionalization of the bipyridine core. This approach, which avoids the pre-functionalization of substrates, offers a more atom-economical route to novel derivatives. d-nb.info Research will likely explore palladium-catalyzed C-H activation and other modern synthetic techniques to attach diverse functionalities. The development of these synthetic methodologies will enable the creation of a library of derivatives with tailored properties for specific applications.

Table 1: Potential Synthetic Methodologies for this compound Derivatives

| Methodology | Potential Functional Group | Targeted Property Modification |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Extension of π-conjugation, Tuning of HOMO/LUMO levels |

| Sonogashira Coupling | Alkynyl | Rigid structural extension, Electronic communication |

| Buchwald-Hartwig Amination | Amino, Amido | Introduction of electron-donating groups, H-bonding sites |

Development of Next-Generation Metal Complexes for Enhanced Performance

The electron-withdrawing nature of the fluorine atoms in this compound significantly modifies its electronic properties compared to unsubstituted bipyridine. This directly influences the behavior of its corresponding metal complexes, a feature that is central to the development of next-generation materials. Future research will systematically explore the coordination of this ligand with a wide range of transition metals (e.g., Ru, Ir, Cu, W) to create complexes with enhanced photophysical, electrochemical, and catalytic performance. wikipedia.org

For applications in organic light-emitting diodes (OLEDs) and solar energy conversion, the focus will be on iridium(III) and ruthenium(II) complexes. The fluorinated ligand is expected to lower the energy of the ligand-centered π* orbitals, leading to blue-shifted emissions and higher oxidation potentials in the resulting complexes. acs.org This allows for the fine-tuning of emission colors and the optimization of energy levels for efficient charge transfer in devices like dye-sensitized solar cells (DSSCs). acs.orgnih.gov Studies on related substituted bipyridine complexes, such as those with dimethyl or dihydroxy groups, have demonstrated how ligand modifications can systematically alter the metal-to-ligand charge transfer (MLCT) bands and redox potentials. rsc.orgnih.govmdpi.com Applying this understanding to this compound will enable the rational design of complexes with precisely controlled properties.

Furthermore, complexes with metals like copper are emerging as promising, earth-abundant alternatives for redox mediators in DSSCs. nih.gov The development of copper complexes with this compound could lead to mediators with high redox potentials, enabling the fabrication of high-photovoltage solar cells. nih.gov

Exploration of New Catalytic Cycles and Reaction Pathways

The unique electronic signature of this compound makes its metal complexes intriguing candidates for catalysis. The electron-withdrawing fluorine atoms can stabilize lower oxidation states of the metal center and increase its Lewis acidity, potentially unlocking novel reactivity and catalytic pathways. Future research will delve into the application of these complexes in challenging catalytic transformations.

A key area of exploration will be in redox catalysis, such as the electrochemical reduction of CO₂. Studies on Rhenium-bipyridine complexes have shown that electron-withdrawing substituents (like -CF₃) on the bipyridine ligand have a significant effect on the overpotential and activity of the catalyst. epa.gov Complexes of this compound are expected to exhibit similar modulation of their catalytic properties, offering a pathway to more efficient and selective CO₂ reduction catalysts. The research will involve detailed mechanistic studies, combining electrochemical analysis with spectroscopic techniques to elucidate the role of the fluorinated ligand in the catalytic cycle, including its influence on intermediate stability and reaction kinetics. epa.gov

Another emerging paradigm is the use of main-group elements in catalysis. For instance, novel catalytic cycles involving Bi(I)/Bi(III) redox couples have been developed for hydrodefluorination. nih.gov The design of fluorinated bipyridine ligands capable of supporting and electronically tuning such main-group metal centers could lead to entirely new classes of catalysts for C-F bond activation and other transformations that are traditionally the domain of transition metals. nih.govmdpi.com

Integration into Multi-Component Functional Materials and Devices

The future of this compound extends beyond discrete molecular complexes to its integration into sophisticated multi-component materials and devices. Its well-defined structure and tunable electronic properties make it an excellent building block for polymers, metal-organic frameworks (MOFs), and surface modifiers in organic electronics.

In the realm of organic electronics, derivatives of this compound will be explored as components in OLEDs and DSSCs. In OLEDs, iridium complexes featuring fluorinated bipyridines can act as highly efficient phosphorescent emitters, where the fluorine atoms help tune the emission color and improve device stability. acs.org In DSSCs, ruthenium complexes with functionalized this compound can serve as sensitizer (B1316253) dyes. nih.govossila.com The fluorine substituents can be used to adjust the HOMO and LUMO energy levels to optimize light absorption and electron injection into the semiconductor (e.g., TiO₂) layer. ossila.comossila.com

Furthermore, bipyridine units are widely used as linkers in the construction of MOFs and covalent organic frameworks (COFs). nih.gov The introduction of fluorine atoms onto the bipyridine linker can modify the pore environment and electronic properties of the resulting framework. This could lead to materials with enhanced gas sorption selectivity, catalytic activity, or sensing capabilities. The predictable geometry and coordinating ability of this compound make it a prime candidate for designing these advanced porous materials.

Table 2: Applications of this compound in Functional Materials

| Material/Device | Role of this compound | Potential Enhancement |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Ligand in phosphorescent Iridium(III) emitters | Tuned emission color, increased stability |

| Dye-Sensitized Solar Cells (DSSCs) | Ligand in Ruthenium(II) sensitizers or Copper(I/II) redox mediators | Optimized energy levels, higher photovoltage |

| Metal-Organic Frameworks (MOFs) | Functional linker | Modified pore chemistry, enhanced catalytic activity |

Computational Design and High-Throughput Screening of Bipyridine-Based Systems

The rational design of new molecules and materials based on this compound will be increasingly driven by computational chemistry and facilitated by high-throughput screening (HTS) techniques. These emerging paradigms allow for the rapid exploration of vast chemical spaces, accelerating the discovery of systems with optimal properties.

Density Functional Theory (DFT) and other quantum chemical methods will be employed to predict the geometric, electronic, and photophysical properties of novel this compound derivatives and their metal complexes before they are synthesized. nih.govnih.gov These calculations can accurately forecast parameters such as HOMO/LUMO energies, absorption and emission wavelengths, and redox potentials, guiding synthetic chemists toward the most promising targets. nih.gov Computational modeling can also provide deep mechanistic insights into catalytic cycles, helping to identify rate-limiting steps and design more efficient catalysts. chemrxiv.org

Once libraries of candidate compounds are designed, HTS methods will be essential for rapidly evaluating their performance. chemdiv.comnih.govspringernature.com For fluorinated compounds, ¹⁹F NMR-based screening techniques, such as the FAXS (fluorine chemical shift anisotropy and exchange for screening) method, are particularly powerful. adelphi.edu This approach allows for the rapid screening of large mixtures of fluorinated ligands to identify those that bind to a target protein or possess other desired interactive properties, leveraging the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus. adelphi.edu The integration of computational design to create focused libraries with subsequent HTS evaluation represents a powerful pipeline for accelerating the discovery of new catalysts, sensors, and materials derived from this compound.

Q & A

Q. What synthetic methodologies are employed for preparing 4,4'-difluoro-2,2'-bipyridine?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling , where halogenated bipyridine precursors (e.g., 4,4'-dibromo-2,2'-bipyridine) react with fluorinated boronic acids under palladium catalysis. Purification via column chromatography and recrystallization ensures product integrity. Characterization is confirmed using 1H/19F NMR to verify fluorine substitution and mass spectrometry for molecular weight validation. Analogous methods for halogenated bipyridines (e.g., dibromo derivatives) provide a framework for fluorinated variants .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Multinuclear NMR (1H, 13C, 19F) to confirm substitution patterns and purity.

- Elemental analysis to verify stoichiometry.

- X-ray crystallography for structural elucidation (as demonstrated for structurally similar bipyridines in ).

- UV-vis spectroscopy to assess electronic transitions, particularly relevant for coordination chemistry applications .

Advanced Research Questions

Q. How do fluorine substituents at the 4,4' positions influence the electronic properties of transition metal complexes?

Fluorine's electron-withdrawing nature lowers the π-accepting ability of bipyridine ligands, which can:

- Blue-shift absorption/emission spectra in Ru(II) or Ir(III) complexes by destabilizing metal-to-ligand charge transfer (MLCT) transitions.

- Increase redox potentials, as seen in analogous studies with methyl- or phenyl-substituted bipyridines . Comparative cyclic voltammetry and photoluminescence studies between fluorinated and non-fluorinated complexes are essential to quantify these effects .

Q. How can researchers address discrepancies in elemental analysis data during ligand synthesis?

Discrepancies may arise from hygroscopicity or incomplete purification. Strategies include:

- High-resolution mass spectrometry (HRMS) for accurate mass confirmation.

- Repeated recrystallization in anhydrous solvents to remove residual moisture.

- Cross-validation with X-ray crystallography (as in structurally characterized analogs ). For hygroscopic compounds, storage under inert atmosphere is recommended .

Q. What strategies enhance the solubility of this compound in aqueous media for photocatalytic studies?

- Post-synthetic modification to introduce hydrophilic groups (e.g., carboxylates, as in 2,2'-bipyridine-4,4'-dicarboxylic acid ).

- Use of co-solvents like DMF/water mixtures.

- Protonation/deprotonation of nitrogen atoms under acidic/basic conditions to modulate solubility. Solubility optimization should be guided by UV-vis titration in varying solvent systems .

Methodological Considerations

Q. How to design experiments to study substituent effects on bipyridine-based catalysts?

- Systematic variation of substituents (e.g., comparing fluoro, methyl, and phenyl groups) to isolate electronic/steric contributions.

- Time-resolved spectroscopy to probe excited-state dynamics in photochemical applications.

- DFT calculations to correlate experimental data (e.g., redox potentials) with electronic structure .

Q. What precautions are necessary when handling fluorinated bipyridines in air-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.